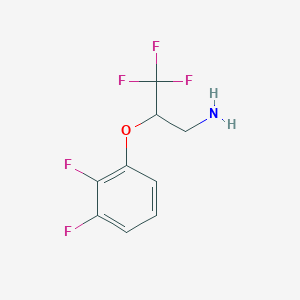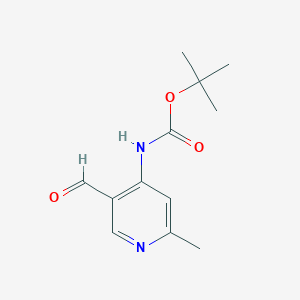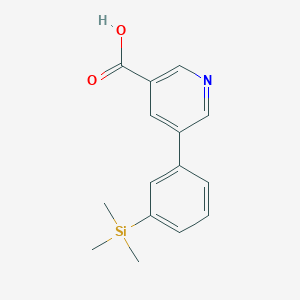
5-(3-(Trimethylsilyl)phenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a trimethylsilyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3-(TRIMETHYLSILYL)PHENYL)PYRIDINE: Lacks the carboxylic acid group, which may affect its reactivity and applications.
5-(TRIMETHYLSILYL)PYRIDINE-3-CARBOXYLIC ACID: Similar structure but without the phenyl ring, leading to different chemical properties and uses.
Uniqueness: 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C15H17NO2Si |
|---|---|
分子量 |
271.39 g/mol |
IUPAC名 |
5-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2Si/c1-19(2,3)14-6-4-5-11(8-14)12-7-13(15(17)18)10-16-9-12/h4-10H,1-3H3,(H,17,18) |
InChIキー |
HLZORFBYTLGOIA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
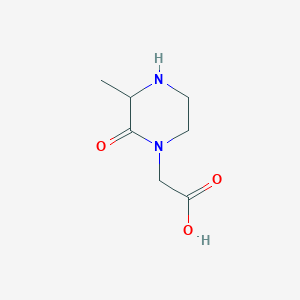
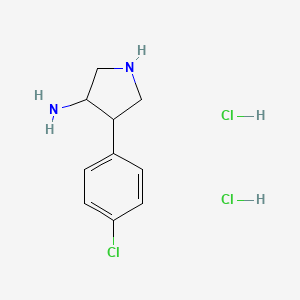
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
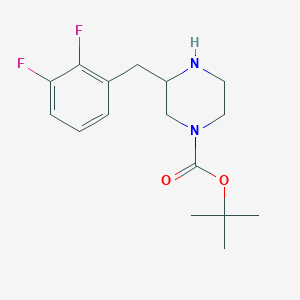

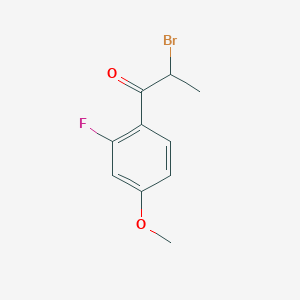
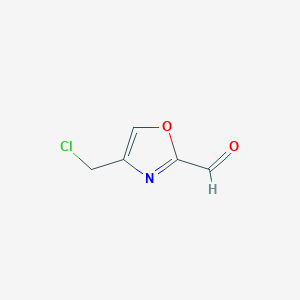
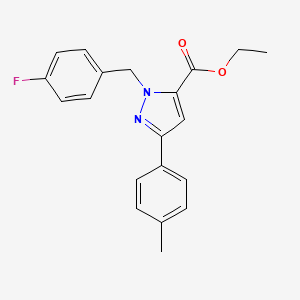
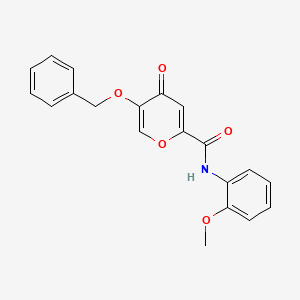
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
